4-(2-Chloroethyl)benzene-1,3-dithiol
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Overview
Description
4-(2-Chloroethyl)benzene-1,3-dithiol is an organic compound characterized by the presence of a benzene ring substituted with a chloroethyl group and two thiol groups at the 1 and 3 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroethyl)benzene-1,3-dithiol typically involves the reaction of 4-(2-chloroethyl)benzene with thiolating agents under controlled conditions. One common method includes the use of sodium hydrosulfide (NaHS) in the presence of a suitable solvent such as ethanol. The reaction is carried out at elevated temperatures to facilitate the substitution of chlorine with thiol groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloroethyl)benzene-1,3-dithiol undergoes various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The chloroethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed.
Major Products
Oxidation: Formation of disulfides.
Reduction: Formation of thiolates.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
4-(2-Chloroethyl)benzene-1,3-dithiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Chloroethyl)benzene-1,3-dithiol involves its interaction with molecular targets through its thiol groups. These groups can form covalent bonds with electrophilic centers in biological molecules, leading to various biochemical effects. The chloroethyl group can also participate in nucleophilic substitution reactions, further contributing to its reactivity .
Comparison with Similar Compounds
Similar Compounds
Benzene-1,2-dithiol: Similar structure but with thiol groups at the 1 and 2 positions.
Propane-1,3-dithiol: A non-aromatic dithiol with thiol groups on a propane backbone.
Dithiothreitol (DTT): A reagent commonly used in biochemistry for reducing disulfide bonds.
Uniqueness
4-(2-Chloroethyl)benzene-1,3-dithiol is unique due to the presence of both a chloroethyl group and two thiol groups on a benzene ring. This combination imparts distinct chemical reactivity and potential for diverse applications in synthesis and materials science .
Properties
CAS No. |
189456-62-0 |
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Molecular Formula |
C8H9ClS2 |
Molecular Weight |
204.7 g/mol |
IUPAC Name |
4-(2-chloroethyl)benzene-1,3-dithiol |
InChI |
InChI=1S/C8H9ClS2/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,5,10-11H,3-4H2 |
InChI Key |
VIDVZPACEHZQPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S)S)CCCl |
Origin of Product |
United States |
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